molecular formula C13H16BrNO2 B14315155 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one CAS No. 112256-23-2

4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one

Cat. No.: B14315155
CAS No.: 112256-23-2
M. Wt: 298.18 g/mol
InChI Key: FDALKGSHTRRKHK-UHFFFAOYSA-N
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Description

4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is a complex organic compound that features a bromine atom, a hydroxyl group, and a phenyl group attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one typically involves the electrophilic addition of bromine to a precursor compound. One common method is the addition of BrOH to a styryl sulfoxide derivative, resulting in the formation of the bromohydrin intermediate. This intermediate can then undergo further reactions to form the desired azetidinone compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with a hydroxyl group would yield a diol.

Scientific Research Applications

4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play key roles in these interactions, potentially leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide: A related compound with similar structural features but different functional groups.

    2-Bromo-3-hydroxy-3-phenylpropanoic acid: Another compound with a bromine and hydroxyl group attached to a phenyl ring.

Uniqueness

4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

112256-23-2

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

4-(1-bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one

InChI

InChI=1S/C13H16BrNO2/c1-2-9-11(15-13(9)17)10(14)12(16)8-6-4-3-5-7-8/h3-7,9-12,16H,2H2,1H3,(H,15,17)

InChI Key

FDALKGSHTRRKHK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC1=O)C(C(C2=CC=CC=C2)O)Br

Origin of Product

United States

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